molecular formula C10H14F2SSi B1248937 (Difluoro(phenylthio)methyl)trimethylsilane CAS No. 536975-49-2

(Difluoro(phenylthio)methyl)trimethylsilane

Cat. No.: B1248937
CAS No.: 536975-49-2
M. Wt: 232.37 g/mol
InChI Key: NNNLERGMVGBYSD-UHFFFAOYSA-N
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Description

(Difluoro(phenylthio)methyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14F2SSi It is characterized by the presence of a difluoromethyl group attached to a phenylthio group, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Difluoro(phenylthio)methyl)trimethylsilane typically involves the reaction of difluoromethyl phenyl sulfide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

PhSCF2H+TMSClPhSCF2TMS+HCl\text{PhSCF}_2\text{H} + \text{TMSCl} \rightarrow \text{PhSCF}_2\text{TMS} + \text{HCl} PhSCF2​H+TMSCl→PhSCF2​TMS+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic (Phenylthio)difluoromethylation of Alkyl Halides

Me₃SiCF₂SPh reacts with primary alkyl bromides or iodides in the presence of CsF/15-crown-5 in dimethoxyethane (DME) to form PhSCF₂-substituted alkanes. This reaction proceeds via a fluoride ion-mediated nucleophilic substitution mechanism:

  • Reaction Scope :

    • Primary alkyl bromides (e.g., ethyl bromide, n-hexyl bromide) yield products in 85–93% isolated yields .

    • Alkyl iodides show comparable efficiency, while alkyl chlorides are unreactive (<5% yield) .

  • Key Conditions :

    • Molar ratio of Me₃SiCF₂SPh : CsF : 15-crown-5 = 1 : 1 : 1 .

    • Reaction temperature: −20°C to 10°C .

SubstrateProductYield (%)Reference
Ethyl bromidePhSCF₂CH₂CH₃85
n-Hexyl bromidePhSCF₂(CH₂)₅CH₃90

Fluoride-Induced Addition to Carbonyl Compounds

Me₃SiCF₂SPh transfers the PhSCF₂ group to aldehydes, ketones, and disulfides under tetrabutylammonium fluoride (TBAF) or CsF activation :

  • Aldehydes/Ketones :

    • Enolizable (e.g., cyclohexanone) and non-enolizable (e.g., benzaldehyde) substrates react efficiently.

    • Yields range from 75% to 95% for aldehydes and 60% to 85% for ketones .

  • Disulfides :

    • Diphenyldisulfide (PhSSPh) reacts to form PhSCF₂SPh in >90% yield .

Example Reaction with Benzaldehyde :

text
Me₃SiCF₂SPh + PhCHO → PhSCF₂CH(OH)Ph Yield: 85% [6]

Desulfurization to CF₂H-Containing Compounds

The PhSCF₂ group in products can be converted to CF₂H via radical desulfurization:

  • Conditions :

    • Use of Bu₃SnH/AIBN in toluene at 80°C .

    • Yields: 70–85% .

Example :

text
PhSCF₂CH₂CH₃ → CF₂HCH₂CH₃ Yield: 80% [1]

Reaction with Esters and Ketones

  • Methyl Benzoate : Low reactivity, yielding PhSCF₂CO₂Me in <30% .

  • Enolizable Ketones : Competing enolization reduces efficiency (e.g., acetophenone: 65% yield ) .

Mechanistic Insights

  • Activation Pathway :
    Fluoride ions abstract a silicon center from Me₃SiCF₂SPh, generating a pentacoordinate silicon intermediate ([F–Si(CF₂SPh)]⁻ ), which delivers the PhSCF₂⁻ nucleophile .

  • Catalytic Cycle :
    The alkoxide product (e.g., PhSCF₂CH(OH)R) can regenerate the active species, enabling catalytic fluoride use .

Comparative Reactivity

Me₃SiCF₂SPh outperforms analogous selenium-containing reagents (e.g., Me₃SiCF₂SePh) in terms of yield and substrate scope .

ReagentSubstrateYield (%)Reference
Me₃SiCF₂SPhEthyl bromide85
Me₃SiCF₂SePhEthyl bromide72

Scientific Research Applications

Nucleophilic Difluoromethylation

Overview : One of the primary applications of (difluoro(phenylthio)methyl)trimethylsilane is in nucleophilic difluoromethylation reactions. This process allows for the introduction of difluoromethyl groups into various substrates, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Mechanism : The reaction typically involves the fluoride ion-mediated substitution of alkyl halides with the this compound reagent. The presence of fluoride ions facilitates the transfer of the difluoromethyl group to the substrate.

Case Study : In a study by Li and Hu (2008), it was shown that this compound effectively reacts with primary alkyl bromides and iodides in dimethoxyethane (DME) solvent, yielding high product yields. The efficiency of this method was highlighted by varying molar ratios, leading to yields as high as 93% when optimized .

Molar Ratio (Me3SiCF2SPh: Alkyl Halide)Yield (%)
1:142
1:343
1:447
2:193

Synthesis of Fluorinated Compounds

Overview : The compound serves as a precursor for synthesizing various fluorinated compounds, including pharmaceuticals that require fluorine substituents for enhanced biological activity.

Example Applications :

  • Pharmaceutical Synthesis : The ability to introduce difluoromethyl groups is crucial for developing new drugs with improved efficacy and reduced side effects. For instance, difluoromethylated derivatives can exhibit altered pharmacokinetics compared to their non-fluorinated counterparts .
  • Agrochemical Development : Similar methodologies are employed in creating agrochemicals that benefit from fluorinated moieties, enhancing their stability and activity against pests.

Photoredox Catalysis

Overview : Recent advancements have also explored the use of this compound in photoredox catalysis. This method utilizes light to drive chemical reactions, making it a green alternative to traditional synthetic routes.

Case Study : A study demonstrated that this compound can facilitate radical difluoromethylation of allenoic acids under photoredox conditions. This tandem reaction resulted in cyclization products that were previously difficult to synthesize .

Transformation into Other Functional Groups

Overview : The products derived from this compound can be further transformed into other functional groups through various chemical reactions.

  • Desulfurization Reactions : Compounds containing the phenylthio group can be converted into difluoromethyl alcohols via oxidation-desulfonylation methods. This transformation expands the utility of the initial product in synthetic pathways .
  • Free-Radical Reactions : The desulfurization method allows for the generation of CF2H-containing compounds, showcasing the versatility of this reagent in creating diverse fluorinated products .

Mechanism of Action

The mechanism of action of (Difluoro(phenylthio)methyl)trimethylsilane involves the transfer of the difluoromethyl group to various substrates. The molecular targets and pathways depend on the specific reaction and the nature of the substrate. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the transfer of the difluoromethyl group to the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (Difluoromethyl)trimethylsilane: Similar structure but lacks the phenylthio group.

    (Phenylthio)methyltrimethylsilane: Similar structure but lacks the difluoromethyl group.

    (Trifluoromethyl)trimethylsilane: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

(Difluoro(phenylthio)methyl)trimethylsilane is unique due to the presence of both the difluoromethyl and phenylthio groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in organic synthesis and the potential for creating novel compounds with unique chemical and physical properties.

Biological Activity

(Difluoro(phenylthio)methyl)trimethylsilane, often abbreviated as TMSCF2SPh, is a compound of significant interest in organic synthesis and medicinal chemistry. This compound serves primarily as a nucleophilic difluoromethylating agent, facilitating the introduction of difluoromethyl groups into various substrates. Its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications, has been explored in several studies.

The biological activity of TMSCF2SPh is largely attributed to its ability to introduce difluoromethyl groups into organic molecules, which can enhance their pharmacological properties. The difluoromethyl group is known to influence the electronic properties of compounds, thereby affecting their interaction with biological targets such as enzymes and receptors.

Key Mechanisms:

  • Nucleophilic Substitution: TMSCF2SPh acts as a nucleophile in substitution reactions, allowing for the incorporation of difluoromethyl groups into various substrates .
  • Enzyme Inhibition: Compounds modified with difluoromethyl groups have shown enhanced inhibitory activity against certain enzymes, including proteases and kinases .

Synthesis and Applications

A notable study demonstrated the use of TMSCF2SPh in the selective difluoromethylation of sulfinylimines, yielding high diastereoselectivities and good overall yields. This reaction was optimized using various Lewis bases, with tetrabutylammonium triphenyldifluorosilicate (TBAT) showing particularly favorable results . The ability to control stereochemistry during synthesis is crucial for developing biologically active compounds.

Case Studies

  • Enzyme Inhibition Studies:
    • A series of compounds derived from TMSCF2SPh were tested for their inhibitory effects on human purine nucleoside phosphorylase (hPNP). Some derivatives exhibited low nanomolar IC50 values, indicating potent enzyme inhibition .
    • The modification of nucleoside analogs with difluoromethyl groups significantly increased their efficacy against cancer cell lines, demonstrating the therapeutic potential of these modifications .
  • Antiviral Activity:
    • Research highlighted that compounds incorporating difluoromethyl groups showed promising antiviral activity. For instance, specific derivatives were found to inhibit reverse transcriptase with EC50 values in the low micromolar range .

Data Tables

CompoundIC50 (μM)Target Enzyme/PathwayReference
Compound A0.021hPNP
Compound B0.096Reverse Transcriptase
Compound C0.35Thrombin Inhibitor

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing (difluoro(phenylthio)methyl)trimethylsilane, and what are their key optimization parameters?

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, fluorinated silanes are often prepared by reacting (bromodifluoromethyl)trimethylsilane with thiophenol derivatives in the presence of a base (e.g., KOtBu) under anhydrous conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (hexane/ethyl acetate) or distillation under reduced pressure is recommended .

Q. How can researchers characterize this compound using spectroscopic methods?

  • ¹H/¹³C NMR : The trimethylsilyl group appears as a singlet at δ ~0.1 ppm (¹H), while phenylthio and difluoromethyl groups show distinct splitting patterns (e.g., aromatic protons at δ 7.1–7.3 ppm) .
  • 19F NMR : The difluoromethyl group exhibits a characteristic triplet or doublet of doublets due to coupling with adjacent protons or fluorine atoms .
  • IR Spectroscopy : Key peaks include C-F stretches (~1100–1250 cm⁻¹) and Si-C vibrations (~750–850 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar silanes:

  • Personal protective equipment (PPE) : Use nitrile gloves, a face shield, and a chemical-resistant lab coat .
  • Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts.
  • Toxicity data : Acute toxicity (H302, H315) and eye irritation (H319) are documented; ensure immediate access to eyewash stations .

Advanced Research Questions

Q. How does the phenylthio group influence the stereoselectivity of difluoromethylation reactions involving this compound?

The phenylthio group acts as a directing group in radical or transition-metal-mediated reactions. For example, in Barbier-type propargylation, the sulfur atom coordinates with metals (e.g., Cr or Zn), enabling anti-diastereoselectivity (dr > 10:1) in allylic alcohol synthesis . Computational studies suggest that steric effects from the phenylthio moiety and hyperconjugation with the difluoromethyl group stabilize transition states .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated silanes under varying conditions?

Discrepancies in reaction outcomes (e.g., competing hydrolysis vs. alkylation) can arise from:

  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) suppress hydrolysis .
  • Catalyst choice : Copper(I) iodide enhances selectivity in cross-couplings, while palladium catalysts may favor undesired pathways .
  • Temperature : Lower temperatures (e.g., –20°C) stabilize reactive intermediates in fluorination reactions .

Q. How can researchers design experiments to probe the mechanism of fluorine transfer in reactions involving this compound?

  • Isotopic labeling : Use ¹⁸O-labeled water or D₂O to track hydrolysis pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with CF₂H vs. CF₂D groups to identify rate-determining steps .
  • DFT calculations : Model transition states to assess the feasibility of radical vs. ionic mechanisms .

Q. What are the challenges in scaling up reactions using this compound, and how can they be mitigated?

  • Byproduct formation : Optimize stoichiometry (e.g., excess thiophenol) to suppress polysubstitution .
  • Exothermicity : Use controlled addition techniques and cooling baths to manage heat release in large batches .
  • Purification : Switch from column chromatography to fractional distillation for cost-effective scale-up .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent yields for difluoromethylation reactions under similar conditions?

Variations may arise from:

  • Impurity profiles : Trace moisture or oxygen can deactivate catalysts or promote side reactions .
  • Substrate electronic effects : Electron-deficient aryl halides react faster than electron-rich ones in cross-couplings .
  • Silane stability : Prolonged storage leads to decomposition; freshly distilled silane is recommended for reproducibility .

Q. Methodological Recommendations

  • Reaction optimization : Use design of experiments (DoE) to systematically vary parameters like solvent, temperature, and catalyst loading .
  • Safety documentation : Maintain a hazard log with H-statements (e.g., H225 for flammability) and first-aid protocols .

Properties

IUPAC Name

[difluoro(phenylsulfanyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNLERGMVGBYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(F)(F)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a mixture of 0.22 g (9.2 mmol) Mg turnings, 1.99 g (18.3 mmol) of TMSCl and 20 ml DMF at room temperature, was added 1.1 g (4.6 mmol) bromodifluoromethyl phenyl sulfide (24). The reaction was stirred at room temperature for another 1 h. Excess TMSCl was removed under vacuum (˜10 mmHg). The residue was washed with ice water and then extracted with dichloromethane (20 mL×3). The organic phase was further washed with brine and water successively, and dried over MgSO4. After solvent removal, the crude product was further purified by silica gel chromatography (pentane as eluent) to give 905 mg (85% yield) product 21 as colorless liquid, b.p. 86˜87° C./4 Torr. 1H NMR (500 MHz, CDCl3): δ0.25 (s, 9H); 7.37 (m, 3H); 7.59 (d, 2H). 13C NMR (125 MHz, CDCl3): δ−4.2; 126.3 (t, 3JC-F=4.1 Hz); 128.8; 129.3; 134.0 (t, 1JC-F=300.1 Hz); 136.2. 19F NMR (470 MHz, CDCl3): δ−88.1 (s). 29Si NMR (99 MHz, CDCl3): 7.7 (t, 2JSi-F=31.28 Hz). IR (neat): 3064; 2965; 2904; 1884; 1585; 1475; 1441; 1414; 1307; 1255; 1076; 1025; 962; 884; 850; 825; 744; 703; 690; 631; 607; 496 cm−1. GC-MS (m/z): 232 (M+), 109 (PhS+), 73 (Me3Si+). HRMS (DEI): m/z calculated for C10H14F2SSi (M+) 232.0553, found 232.0545.
[Compound]
Name
Mg
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Feasible Synthetic Routes

(Difluoro(phenylthio)methyl)trimethylsilane
Reactant of Route 2
(Difluoro(phenylthio)methyl)trimethylsilane

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